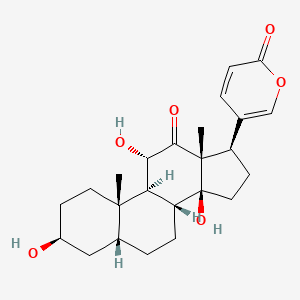

Arénobufagine

Vue d'ensemble

Description

L'arénobufagine est un stéroïde bufanolide cardiotoxique dérivé du venin de certaines espèces de crapauds, telles que Bufo gargarizans et Bufo melanostictus . Ce composé a été traditionnellement utilisé en médecine chinoise pour ses effets puissants sur le cœur et ses propriétés anticancéreuses potentielles .

Applications De Recherche Scientifique

Arenobufagin has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying steroidal chemistry and reaction mechanisms.

Biology: Investigated for its effects on cellular processes, including apoptosis and autophagy.

Medicine: Explored for its potential anticancer properties, particularly in liver and lung cancers.

Industry: Utilized in the development of cardiotonic drugs and other therapeutic agents.

Mécanisme D'action

Target of Action

Arenobufagin, a bufadienolide isolated from toad venom, has been found to interact with several targets in the cell. It primarily targets the vascular endothelial growth factor receptor-2 (VEGFR-2) , phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway , and the p62-Keap1-Nrf2 pathway . These targets play crucial roles in cell survival, proliferation, and apoptosis .

Mode of Action

Arenobufagin interacts with its targets and induces significant changes in the cell. It inhibits VEGFR-2 phosphorylation and subsequently the downstream phosphorylation of Akt and mTOR without affecting their overall expression levels . It also regulates the p62-Keap1-Nrf2 pathway to induce autophagy-dependent ferroptosis in HepG2 cells .

Biochemical Pathways

Arenobufagin affects several biochemical pathways. It inhibits the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation . It also regulates the p62-Keap1-Nrf2 pathway, which is involved in the regulation of oxidative stress and the induction of autophagy . Furthermore, it modulates the PCSK9/LDL-R signaling pathway, thereby blocking macrophage M2 polarization, promoting apoptosis of tumor cells, and inhibiting their proliferation and migration .

Pharmacokinetics

Arenobufagin exhibits improved pharmacokinetics when delivered using polymeric nanomicelles. This delivery method increases the area under the curve value (a 1.73-fold increase) and decreases the elimination clearance (37.8% decrease), enhancing the bioavailability of the compound . The nanomicelles also increase drug concentrations in the liver and lung .

Result of Action

Arenobufagin induces various molecular and cellular effects. It inhibits cell survival and proliferation, induces cell cycle G2/M phase arrest and apoptosis, and downregulates the level of phosphorylated epidermal growth factor receptor . It also induces mitochondria-mediated apoptosis in HCC cells, with decreasing mitochondrial potential, as well as increasing Bax/Bcl-2 expression ratio, Bax translocation from cytosol to mitochondria .

Analyse Biochimique

Biochemical Properties

Arenobufagin plays a role in biochemical reactions by interacting with various enzymes and proteins. It is known to inhibit the sodium-potassium adenosine triphosphatase (Na+/K±ATPase), which is crucial for the transport of water and electrolytes across cell membranes under physiological conditions . This interaction affects the balance of ions in the cell, leading to a series of biochemical reactions.

Cellular Effects

Arenobufagin has significant effects on various types of cells and cellular processes. It has been shown to induce mitochondria-mediated apoptosis in hepatocellular carcinoma (HCC) cells, with decreasing mitochondrial potential, as well as increasing Bax/Bcl-2 expression ratio, Bax translocation from cytosol to mitochondria . It also induces autophagy in HepG2/ADM cells .

Molecular Mechanism

Arenobufagin exerts its effects at the molecular level through several mechanisms. It induces apoptosis and autophagy in human hepatocellular carcinoma cells through inhibition of the PI3K/Akt/mTOR pathway . This involves cross talk between apoptosis and autophagy via inhibition of the PI3K/Akt/mTOR pathway .

Temporal Effects in Laboratory Settings

Over time, Arenobufagin has shown to significantly inhibit tumor growth in vivo . It inhibits ferroptosis-related proteins Nrf2 and COX-2 in a dose-dependent manner and decreases the levels of reduced glutathione (GSH) and superoxide dismutase (T-SOD) in tissues, while increasing the level of reduced malondialdehyde (MDA) .

Dosage Effects in Animal Models

In animal models, the effects of Arenobufagin vary with different dosages. It has been found to significantly inhibit tumor growth in vivo . The specific threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not mentioned in the available literature.

Metabolic Pathways

Arenobufagin is involved in several metabolic pathways. It has been found to regulate the p62-Keap1-Nrf2 pathway . This regulation promotes autophagy-dependent ferroptosis of HepG2 cells by inducing autophagy .

Transport and Distribution

Given its ability to inhibit the Na+/K±ATPase, it can be inferred that it may affect the transport of ions across cell membranes .

Subcellular Localization

Arenobufagin has been shown to induce mitochondria-mediated apoptosis in HCC cells . This suggests that it localizes to the mitochondria where it interacts with proteins such as Bax and Bcl-2

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : L'arénobufagine peut être synthétisée par diverses réactions chimiques impliquant la modification de structures stéroïdiennes.

Méthodes de Production Industrielle : La production industrielle de l'this compound implique souvent l'extraction du venin de crapaud, suivie de processus de purification. Le venin est recueilli, séché et soumis à une extraction par solvant pour isoler l'this compound et d'autres bufadiénolides .

Analyse Des Réactions Chimiques

Types de Réactions : L'arénobufagine subit plusieurs types de réactions chimiques, notamment :

Oxydation : L'this compound peut être oxydée pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier le cycle lactone ou d'autres groupes fonctionnels.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la structure stéroïdienne.

Réactifs et Conditions Communs : Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution .

Principaux Produits : Les principaux produits formés à partir de ces réactions comprennent des dérivés de l'this compound oxydée, des formes réduites de l'this compound et des composés de l'this compound substitués avec des activités biologiques modifiées .

4. Applications de la Recherche Scientifique

L'this compound a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la chimie stéroïdienne et les mécanismes de réaction.

Biologie : Enquête sur ses effets sur les processus cellulaires, y compris l'apoptose et l'autophagie.

Industrie : Utilisé dans le développement de médicaments cardiotoniques et d'autres agents thérapeutiques.

5. Mécanisme d'Action

L'this compound exerce ses effets principalement en inhibant la pompe Na+/K+ ATPase dans les cellules cardiaques, ce qui entraîne une augmentation des niveaux intracellulaires de calcium. Cela se traduit par une contraction cardiaque accrue, mais peut également entraîner une cardiotoxicité à des doses plus élevées . De plus, l'this compound s'est avérée induire l'apoptose et l'autophagie dans les cellules cancéreuses par le biais de diverses voies moléculaires, y compris la voie p62-Keap1-Nrf2 .

Comparaison Avec Des Composés Similaires

L'arénobufagine fait partie de la famille des bufadiénolides, qui comprend des composés comme la bufaline, la cinobufagine et l'hellébrigenine . Comparée à ces composés, l'this compound présente des propriétés cardiotoniques et anticancéreuses uniques, ce qui en fait un composé précieux à des fins thérapeutiques et de recherche .

Composés Similaires :

- Bufaline

- Cinobufagine

- Hellébrigenine

La structure moléculaire et les activités biologiques distinctes de l'this compound la distinguent des autres bufadiénolides, soulignant son potentiel dans diverses applications scientifiques et médicales .

Propriétés

IUPAC Name |

5-[(3S,5R,8R,9S,10S,11S,13R,14S,17R)-3,11,14-trihydroxy-10,13-dimethyl-12-oxo-2,3,4,5,6,7,8,9,11,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O6/c1-22-9-7-15(25)11-14(22)4-5-17-19(22)20(27)21(28)23(2)16(8-10-24(17,23)29)13-3-6-18(26)30-12-13/h3,6,12,14-17,19-20,25,27,29H,4-5,7-11H2,1-2H3/t14-,15+,16-,17-,19-,20+,22+,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGDCRWYOMWSTFC-AZGSIFHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(C(=O)C4(C3(CCC4C5=COC(=O)C=C5)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2[C@@H](C(=O)[C@]4([C@@]3(CC[C@@H]4C5=COC(=O)C=C5)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00963565 | |

| Record name | 12-Oxo-3-beta,11-alpha,14-trihydroxy-5-beta-bufa-20,22-dienolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

464-74-4 | |

| Record name | Arenobufagin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=464-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arenobufagin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000464744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12-Oxo-3-beta,11-alpha,14-trihydroxy-5-beta-bufa-20,22-dienolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARENOBUFAGIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27R42QLM25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

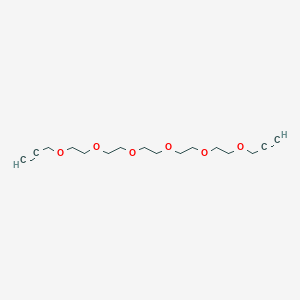

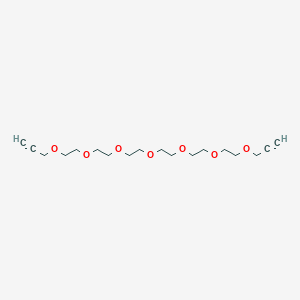

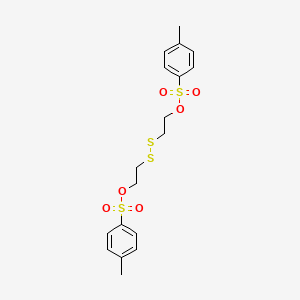

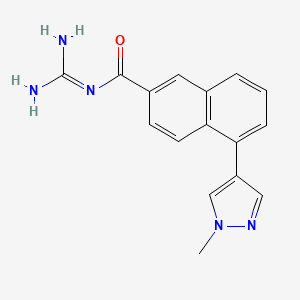

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

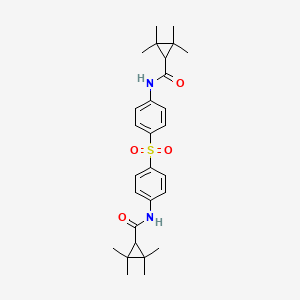

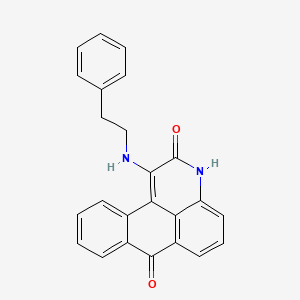

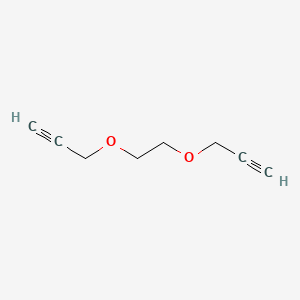

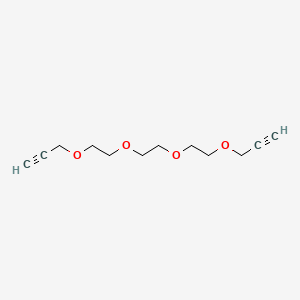

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Allyl-1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B1667513.png)

![5,6-dimethyl-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1667515.png)